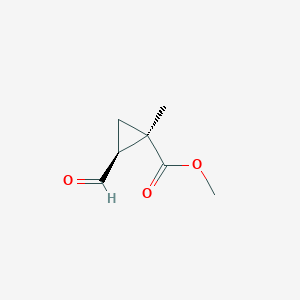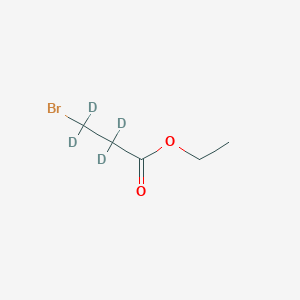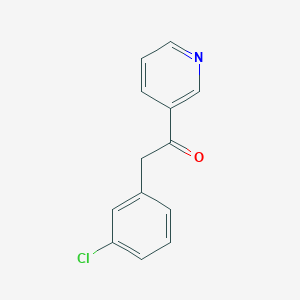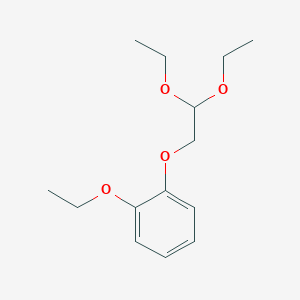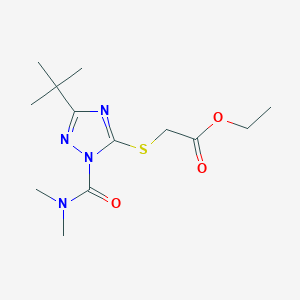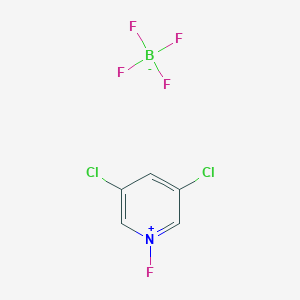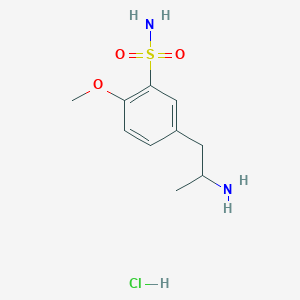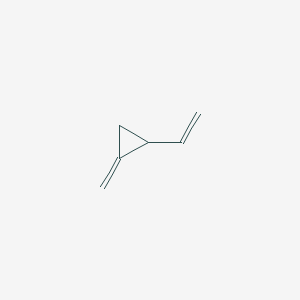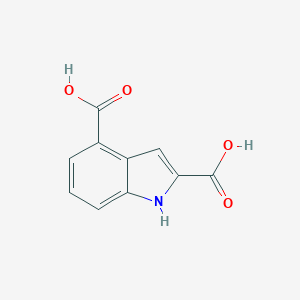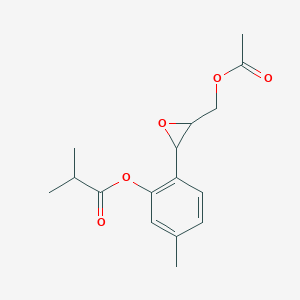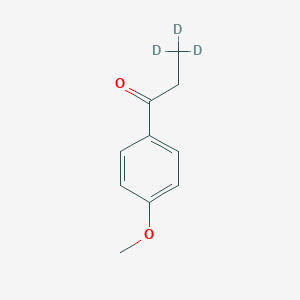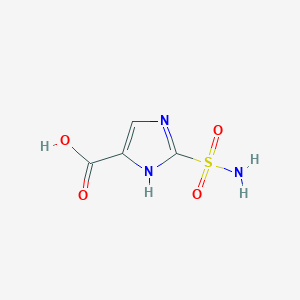
4-Tetrahydropyranyloxy-butan-1-ol
描述
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol typically involves the reaction of 4-hydroxy-1-butanol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Parent alcohol.
Substitution: Free alcohol.
科学研究应用
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is widely used in scientific research due to its role as a protecting group in organic synthesis. It is employed in:
Chemistry: Protecting hydroxyl groups during multi-step synthesis.
Biology: Used in the synthesis of complex biomolecules.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.
Industry: In the production of fine chemicals and intermediates.
作用机制
The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.
相似化合物的比较
Similar Compounds
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenol
Uniqueness
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is unique due to its specific structure that combines a tetrahydropyran ring with a butanol chain. This combination provides stability and versatility in protecting hydroxyl groups, making it particularly useful in complex organic syntheses.
属性
IUPAC Name |
4-(oxan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHSYTIKTSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339842 | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-51-3 | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
